Molecular weight and formula of C8H12O3 keto-acids
Molecular weight and formula of C8H12O3 keto-acids
An In-depth Technical Guide to the Molecular Characteristics and Analysis of C8H12O3 Keto-Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of keto-acids with the molecular formula C8H12O3. The document begins by establishing the fundamental molecular properties, including the precise molecular weight and the significant isomeric diversity inherent to this formula. We delve into the structural complexities and classifications of keto-acids, providing context for their potential synthesis and biological relevance. The core of this guide is a detailed exposition of a multi-platform analytical workflow designed for the unambiguous identification and characterization of C8H12O3 isomers. This workflow integrates high-resolution mass spectrometry (HRMS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. By explaining the causality behind experimental choices and providing detailed protocols, this guide serves as a critical resource for researchers engaged in metabolomics, drug discovery, and synthetic chemistry.
Fundamental Properties of C8H12O3 Keto-Acids
Keto-acids are organic compounds that feature both a ketone and a carboxylic acid functional group.[1][2] Their chemical behavior and biological roles are largely dictated by the relative positions of these two groups, classifying them as alpha (α), beta (β), or gamma (γ) keto-acids.[2][3] This structural nuance is particularly critical for the molecular formula C8H12O3, which encompasses a vast landscape of potential isomers.
Molecular Formula and Weight
The elemental composition of C8H12O3 dictates its molecular weight, a primary characteristic used in its identification. For analytical purposes, particularly in mass spectrometry, it is crucial to distinguish between the average molecular weight and the monoisotopic mass.
| Parameter | Value | Description |
| Molecular Formula | C8H12O3 | Comprises 8 Carbon, 12 Hydrogen, and 3 Oxygen atoms. |
| Average Molecular Weight | 156.18 g/mol | Calculated using the natural isotopic abundance of each element.[4][5] |
| Monoisotopic Mass | 156.07864 Da | Calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁶O). This is the mass observed in high-resolution mass spectrometry. |
Isomeric Diversity of C8H12O3
The molecular formula C8H12O3 allows for a high degree of unsaturation, leading to extensive constitutional and functional group isomerism. This complexity presents a significant analytical challenge, as isomers can exhibit vastly different chemical and biological properties. An understanding of this diversity is the first step toward targeted analysis.
Key isomeric forms include:
-
Keto-Acids: The primary subject, featuring both ketone and carboxylic acid groups in various arrangements (e.g., cyclic or acyclic backbones).
-
Keto-Esters: Where the carboxylic acid is esterified (e.g., methyl or ethyl ester). These are often precursors in synthesis.[6][7]
-
Other Functional Groups: The formula can also accommodate other structures such as epoxy-esters or di-ketones with additional hydroxyl or ether linkages.[4]
Caption: Key Isomeric Classes for the Formula C8H12O3.
Synthesis and Biological Context
Overview of Synthetic Strategies
The synthesis of specific C8H12O3 keto-acid isomers relies on established organic chemistry principles. The choice of strategy is dictated by the target molecule's structure, particularly the relationship between the keto and acid groups.
-
For β-Keto-Acids/Esters: The Claisen condensation is a foundational method for synthesizing β-keto esters, which can subsequently be hydrolyzed to the corresponding acid.[3] This reaction's efficacy stems from the heightened acidity of the α-proton situated between two carbonyl groups.
-
For α-Keto-Acids/Esters: Oxidative methods are common, such as the oxidation of α-hydroxy acids.[8] Alternatively, reactions involving Grignard reagents and dialkyl oxalates provide a robust route to α-keto acids.[9][10]
-
Cyclic Systems: Intramolecular reactions or the use of cyclic starting materials, such as in the Mukaiyama aldol reaction, can be employed to generate cyclic δ-hydroxy-β-keto esters and related structures.[11]
Potential Biological Significance
While specific biological roles for C8H12O3 keto-acids are not extensively documented, their general class is central to metabolism. α-keto acids are critical intermediates in the Krebs cycle and amino acid metabolism.[1][2] They are products of amino acid deamination and precursors for their synthesis.[2]
Branched-chain keto-acids (BCKAs) in particular are known to accumulate in metabolic disorders such as Maple Syrup Urine Disease (MSUD) and can serve as important disease biomarkers.[12] Furthermore, certain keto-acids act as signaling molecules and energy substrates for specific tissues.[1][13] It is plausible that novel C8H12O3 keto-acids could play roles as metabolic intermediates or be developed as therapeutic agents that modulate metabolic pathways.
A Multi-platform Analytical Workflow for Characterization
Distinguishing between the numerous C8H12O3 isomers requires a synergistic analytical approach. No single technique can provide a complete structural picture. The following workflow outlines a logical, self-validating system for identification and quantification.
Caption: Integrated workflow for C8H12O3 keto-acid analysis.
Mass Spectrometry for Formula Confirmation and Quantification
Mass spectrometry is the cornerstone technique for confirming molecular formula and for sensitive quantification.
Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
-
Sample Preparation: Dissolve a purified sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid) to a concentration of ~1 µg/mL.
-
Infusion: Introduce the sample directly into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) via syringe pump infusion.
-
Ionization: Utilize a soft ionization technique, such as electrospray ionization (ESI), in both positive and negative modes to generate protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions.
-
Data Acquisition: Acquire data in full scan mode with a mass resolution of >60,000.
-
Data Analysis: Compare the observed accurate mass of the parent ion to the theoretical monoisotopic mass of C8H12O3 (156.07864 Da). A mass error of <5 ppm provides high confidence in the elemental formula.[14]
Protocol 2: LC-MS/MS for Isomer Separation and Quantification
This technique is essential for analyzing complex mixtures, such as biological extracts.[15][16]
-
Derivatization (Optional but Recommended): To improve chromatographic retention and ionization efficiency, keto-acids can be derivatized. A common method involves reaction with o-phenylenediamine (OPD) or 1,2-diamino-4,5-methylenedioxybenzene (DMB).[17][18]
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[16]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a gradient from 5% to 95% B over 10-15 minutes to elute compounds of varying polarity.
-
-
MS/MS Detection:
-
Instrument: A triple quadrupole or Q-TOF mass spectrometer.[19]
-
Mode: Operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification. Select the parent ion mass in the first quadrupole, fragment it in the collision cell, and monitor a specific product ion in the third quadrupole. This provides exceptional specificity.
-
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
NMR spectroscopy is unparalleled for determining the precise atomic connectivity of an unknown isomer.
-
¹H NMR: Provides information on the number of unique proton environments, their chemical shifts (indicating the electronic environment), and splitting patterns (indicating adjacent protons).
-
¹³C NMR: Reveals the number of unique carbon environments. The chemical shift is highly diagnostic; carbonyl carbons (ketone/acid) typically appear far downfield (>170 ppm), while sp³ carbons appear upfield.[20]
Causality in Interpretation: The key to distinguishing isomers lies in symmetry. For example, a symmetrical molecule like methyl 4-oxocyclohexanecarboxylate will have fewer signals in its ¹³C NMR spectrum than an asymmetrical isomer like ethyl 2-oxocyclopentanecarboxylate.[20]
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for confirming the presence of the key keto and carboxylic acid functional groups.[14]
| Functional Group | Vibration | Typical Absorption Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Ketone | C=O stretch | ~1715 (can vary with ring strain) |
| Ester | C=O stretch | 1735 - 1750 |
The presence of a strong, broad absorption in the 2500-3300 cm⁻¹ region is a definitive indicator of a carboxylic acid, allowing for clear differentiation from an ester isomer.[21]
Conclusion
The molecular formula C8H12O3 represents a class of compounds with significant chemical diversity and potential biological importance. A thorough characterization of any specific keto-acid isomer with this formula is not trivial and demands a rigorous, multi-faceted analytical strategy. By combining the formula-confirming power of HRMS, the separation and quantification capabilities of LC-MS/MS, and the definitive structural insights from NMR and IR spectroscopy, researchers can confidently navigate the isomeric complexity. This guide provides the foundational knowledge and practical protocols to empower scientists in drug development and metabolic research to accurately identify and study these challenging yet promising molecules.
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